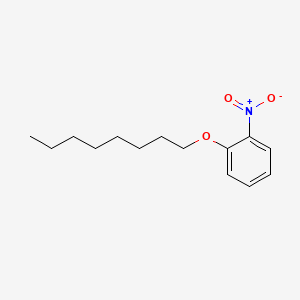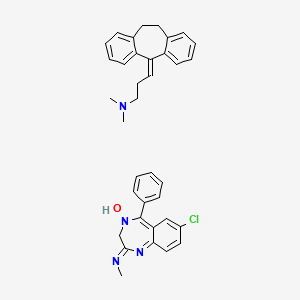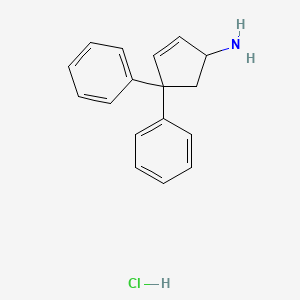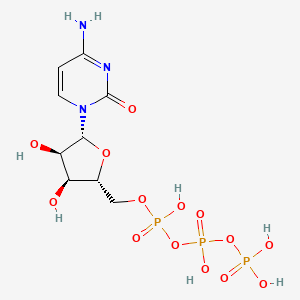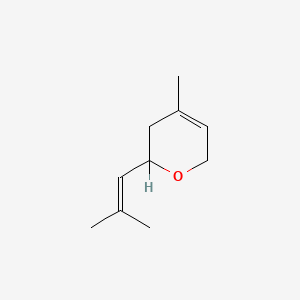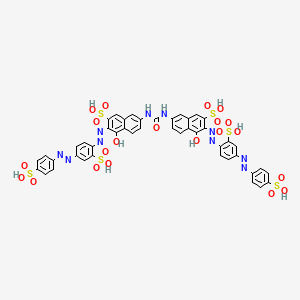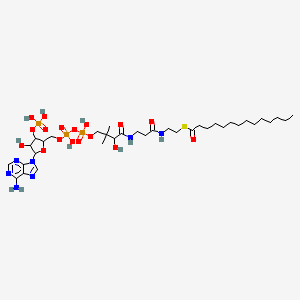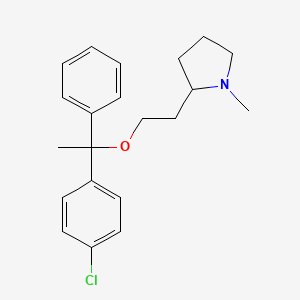![molecular formula C10H17NO2 B1199237 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 24306-54-5](/img/structure/B1199237.png)
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Vue d'ensemble
Description
“4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 24306-54-5 . It has a molecular weight of 183.25 and its IUPAC name is 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13) . This indicates the presence of a bicyclic structure with an aminomethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Enantioselective Synthesis
Results: The process has been successful in producing these compounds with good to excellent yields and high enantioselectivity, which is significant for the development of pharmaceuticals and other biologically active molecules .
Development of Antibacterial Agents
Results: Although platencin itself has not advanced to clinical drug status due to poor in vivo efficacy, the synthesis of its analogues remains a critical area of research .
Molecular Rotor Synthesis
Results: The successful synthesis of these rotors could lead to advancements in the development of nanoscale machines and devices .
Natural Product Synthesis
Results: This method has facilitated the synthesis of complex natural products, contributing to the understanding of their biological activities .
Transparent Metal–Organic Frameworks (MOFs)
Results: The resulting MOFs offer a unique approach to studying molecules in a confined solid space, which is valuable for various applications, including catalysis and gas storage .
Hematology and Diagnostic Assay Manufacturing
Results: The availability of such high-purity compounds ensures the reliability and accuracy of diagnostic assays in medical laboratories .
Synthesis of Molecular Probes
Results: These probes are crucial for detecting, quantifying, and studying various chemical entities in complex biological systems .
Drug Discovery and Development
Results: The exploration of these compounds has led to the identification of potential drug candidates for various diseases .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The primary targets of 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Propriétés
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWPJBDFDHJNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179044 | |
| Record name | 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
24306-54-5 | |
| Record name | 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMBOC interact with the human plasminogen kringle 4 domain?
A1: The study utilized nuclear magnetic resonance (NMR) spectroscopy to investigate the binding of various ligands, including AMBOC, to the human plasminogen kringle 4 domain []. The research found that AMBOC interacts with the kringle 4 lysine-binding site. Specifically, the aromatic rings of amino acid residues Trp62, Phe64, and Trp72, particularly Trp72, are in close proximity to AMBOC, indicating hydrophobic interactions between the ligand and the binding site. While AMBOC possesses a carboxylate function, the study primarily focused on the role of aromatic residues in the binding interaction and did not elaborate on the specific contribution of the carboxylate group for this particular ligand.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



